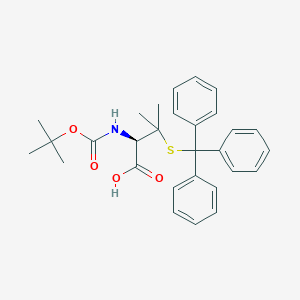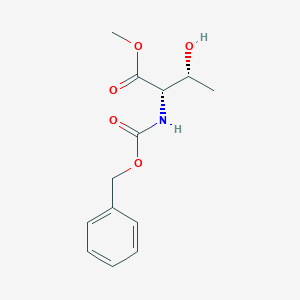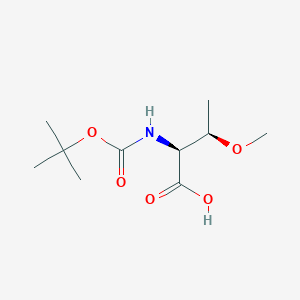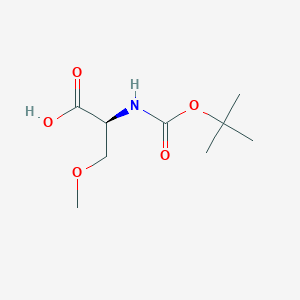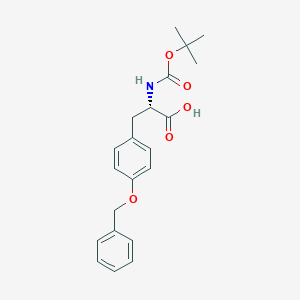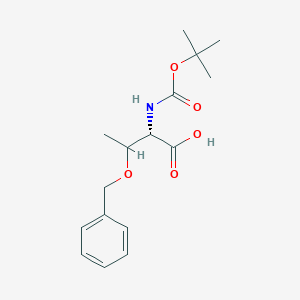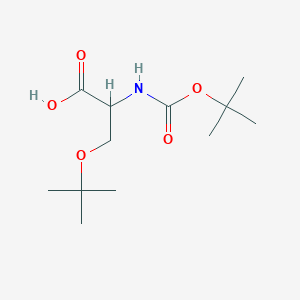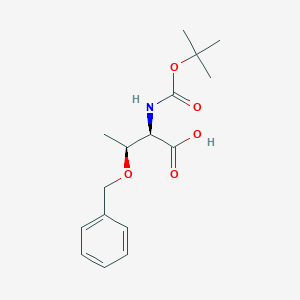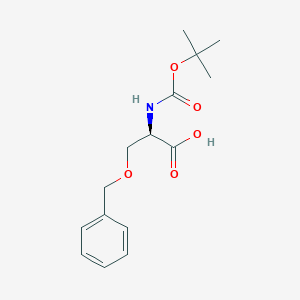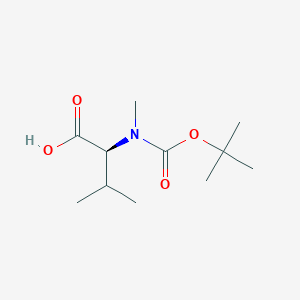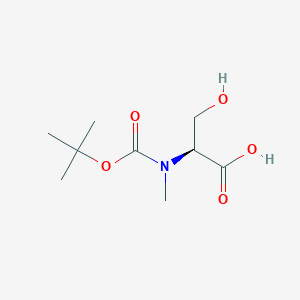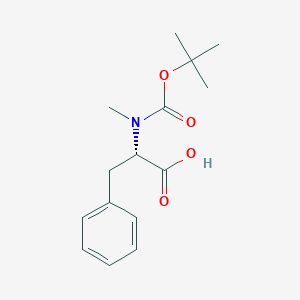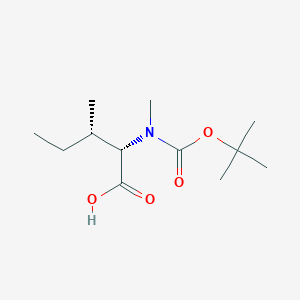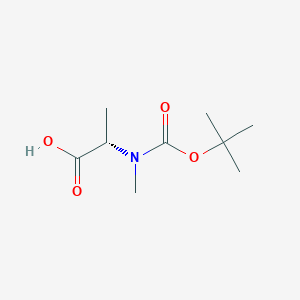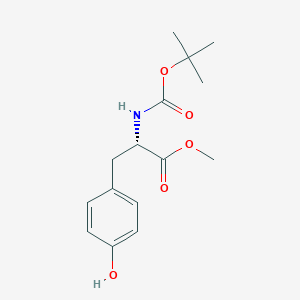
Boc-Tyr-OMe
Descripción general
Descripción
Boc-Tyr-OMe, also known as N-(tert-Butoxycarbonyl)-L-tyrosine Methyl Ester or Boc-L-tyrosine methyl ester, is a derivative of tyrosine . It has a molecular weight of 295.34 and a chemical formula of C₁₅H₂₁NO₅ .
Synthesis Analysis
Boc-Tyr-OMe can be synthesized through various methods. One such method involves the synthesis of dipeptides with tyrosine and methionine in the presence of triazine . Tripeptides are then prepared using the same method with valine and alanine amino acids. New methacrylate monomers are synthesized by the reaction of phenolic OH of tyrosine in tripeptides and methacryloyl chloride .
Molecular Structure Analysis
The molecular structure of Boc-Tyr-OMe is represented by the formula C₁₅H₂₁NO₅ . It is a complex molecule with a specific arrangement of atoms and bonds.
Chemical Reactions Analysis
Boc-Tyr-OMe is suitable for Boc solid-phase peptide synthesis . This type of synthesis is a common method used in the production of peptides.
Physical And Chemical Properties Analysis
Boc-Tyr-OMe is a solid substance with a molecular weight of 295.33 . It has a melting point of 100-104 °C . The optical activity of Boc-Tyr-OMe is [α]22/D +51°, c = 1 in chloroform .
Aplicaciones Científicas De Investigación
Organic Chemistry: Synthesis of Brominated Phenols
Boc-Tyr-OMe is used in the field of organic chemistry, specifically in the synthesis of brominated phenols .
Application Summary
The mono ortho-bromination of phenolic building blocks by NBS has been achieved in short reaction times (15–20 min) using ACS-grade methanol as a solvent . The reactions can be conducted on phenol, naphthol and biphenol substrates, giving yields of >86% on gram scale . Excellent selectivity for the desired mono ortho-brominated products is achieved in the presence of 10 mol % para-TsOH, and the reaction is shown to be tolerant of a range of substituents, including CH3, F, and NHBoc .
Methods of Application
The method involves the use of N-bromosuccinimide (NBS) to promote the mono-ortho-bromination reaction . This method was applied to the amino acid derivative Boc-d-Tyr-OMe . Phenol derivatives with alkyl and aryl para-substituents and Boc-Tyr-OMe were shown to give high selectivity for the mono ortho-brominated products under these conditions .
Results or Outcomes
The results showed that the reaction was highly selective for the desired mono ortho-brominated products . The reactions were conducted on phenol, naphthol and biphenol substrates, giving yields of >86% on a gram scale .
Biochemistry: Antioxidant Dipeptide Synthesis
Boc-Tyr-OMe is used in the field of biochemistry, specifically in the synthesis of antioxidant dipeptides .
Application Summary
In this study, an important antioxidant dipeptide precursor, BOC-Tyr-Ala, was produced via a kinetically controlled enzymatic peptide synthesis reaction . This reaction was catalyzed by the recombinant carboxypeptidase Y (CPY) expressed in P. pastoris GS115 . The enzyme activity was 95.043 U/mL, and t-butyloxycarbonyl-l-tyrosine-methyl ester (BOC-Tyr-OMe) was used as the acyl donor and l-alanine (l-Ala) was the amino donor .
Methods of Application
The reaction conditions were optimized to be: 30 °C, pH 9.5, organic phase (methanol)/aqueous phase = 1:20, BOC-Tyr-OMe 0.05 mol/L, Ala 0.5 mol/L, and a reaction time of 12 h . Under these conditions, the dipeptide yield reached 49.84% .
Results or Outcomes
The results showed that the reaction was highly efficient, with a dipeptide yield of 49.84% . The kinetic model of the synthesis reaction was established in the form of the Michaelis–Menten equation according to the concentration–time curve during the process and the transpeptidation mechanism .
Green Chemistry: Environmentally Conscious Peptide Synthesis
Boc-Tyr-OMe is used in the field of green chemistry, specifically in environmentally conscious peptide synthesis .
Application Summary
In this study, an environmentally balanced method of peptide synthesis was developed, focusing on organic solvent-free synthetic methods using water . The most common building blocks in current peptide synthesis are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . The researchers reported a technique for solid-phase peptide synthesis in water that utilizes Fmoc-amino acids converted to water-dispersible nanoparticles . The Boc strategy is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group .
Methods of Application
The researchers summarized in-water both liquid and solid-phase method using Boc-amino acids based on microwave (MW)-assisted coupling reaction of nanosized reactants, nanoparticles, and nanomicelles .
Results or Outcomes
The results showed that the method is environmentally friendly and efficient for peptide synthesis . This method reduces the use of organic solvents, which ultimately undergo combustion for disposal, and thus contributes to the development and advancement of novel methodologies with low environmental impact .
Safety And Hazards
Direcciones Futuras
Boc-Tyr-OMe is primarily used for research purposes . It is a key component in the synthesis of peptides, which have a wide range of applications in biological and medicinal research. The future directions of Boc-Tyr-OMe will likely continue to be in the field of peptide synthesis and related research areas.
Propiedades
IUPAC Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIFXJSLCUJHBB-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427077 | |
| Record name | Boc-Tyr-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Tyr-OMe | |
CAS RN |
4326-36-7 | |
| Record name | Boc-Tyr-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-Tyr-OMe | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

